1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C4H6ClF2N3. It is known for its unique structure, which includes a difluoromethyl group and a methoxyphenyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoromethylpyrazole with a methoxyphenylmethylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield difluoromethylpyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
- 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, while the methoxyphenyl group contributes to its binding interactions and biological activity .
Properties
Molecular Formula |
C12H14ClF2N3O |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3O.ClH/c1-18-10-4-2-3-9(7-10)8-15-11-5-6-17(16-11)12(13)14;/h2-7,12H,8H2,1H3,(H,15,16);1H |
InChI Key |
VRNCEIOZAVJMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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